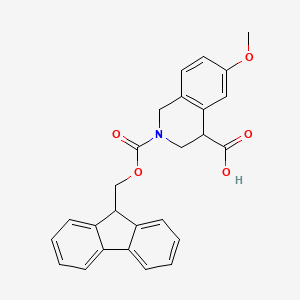

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid follows the established International Union of Pure and Applied Chemistry guidelines for complex heterocyclic compounds. The complete chemical name reflects the presence of the tetrahydroisoquinoline core structure, which serves as the primary heterocyclic framework, substituted at position 2 with the fluorenylmethoxycarbonyl protecting group and at position 6 with a methoxy functional group. The carboxylic acid functionality is positioned at carbon 4 of the tetrahydroisoquinoline ring system, distinguishing this compound from related isomers where the carboxylic acid group may be located at different positions such as position 1 or position 6.

The molecular formula can be determined as C26H23NO5, representing a molecular weight of approximately 429.47 grams per mole, which differs from the closely related 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid that lacks the methoxy substituent and has the carboxylic acid at position 6. The systematic identification incorporates the stereochemical descriptors when applicable, particularly considering the potential for chiral centers within the tetrahydroisoquinoline framework, similar to related compounds such as (R)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride that exhibit specific optical rotation properties.

The International Chemical Identifier and Simplified Molecular Input Line Entry System representations provide standardized digital formats for database storage and computational analysis. Related tetrahydroisoquinoline derivatives demonstrate the importance of precise positional notation, as evidenced by compounds such as 6-methoxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, where the position of the carboxylic acid functionality significantly influences the chemical and biological properties. The fluorenylmethoxycarbonyl protecting group strategy, widely employed in solid-phase peptide synthesis, necessitates careful nomenclature to distinguish between different attachment points and protecting group orientations within the molecular structure.

X-ray Crystallographic Analysis of Molecular Geometry

X-ray crystallographic analysis of tetrahydroisoquinoline derivatives provides fundamental insights into the three-dimensional molecular geometry and intermolecular packing arrangements. Studies of related tetrahydroisoquinoline alkaloids have revealed characteristic structural features that are likely applicable to this compound. The crystallographic investigation of similar compounds demonstrates that the C5-C10 aromatic ring maintains planarity with root mean square deviations typically below 0.01 Angstroms, while methoxy groups exhibit slight rotational displacement around their respective carbon-oxygen bonds.

The heterocyclic ring of the tetrahydroisoquinoline system characteristically adopts a half-chair conformation, as confirmed through X-ray diffraction studies of structurally related compounds. Bond lengths and angles within the tetrahydroisoquinoline framework remain within expected ranges, with the C1-C10 and C4-C5 bonds positioned in the plane of the aromatic ring system. The positioning of atoms within the ring structure shows predictable deviations from planarity, with C4 atoms typically lying almost in the plane of the aromatic ring, while C1 atoms demonstrate slight displacement patterns.

The fluorenylmethoxycarbonyl protecting group introduces additional structural complexity through its rigid tricyclic framework, which can influence the overall molecular conformation and crystal packing behavior. Crystallographic data for related fluorenylmethoxycarbonyl-protected compounds indicate that this protecting group tends to adopt extended conformations that minimize steric interactions with the tetrahydroisoquinoline core. The methoxy substituent at position 6 is expected to exhibit rotational freedom around the carbon-oxygen bond, with preferred orientations determined by intermolecular hydrogen bonding patterns and crystal packing forces.

Table 1: Comparative Bond Lengths and Angles in Tetrahydroisoquinoline Derivatives

Conformational Analysis Through Nuclear Overhauser Effect Spectroscopy

Nuclear Overhauser Effect spectroscopy provides crucial information about the spatial relationships between nuclei in this compound, particularly for determining conformational preferences and stereochemical assignments. The Nuclear Overhauser Effect manifests as the transfer of nuclear spin polarization between spatially proximate nuclei, typically those separated by distances less than 5 Angstroms, making it an invaluable tool for structural elucidation of complex organic molecules.

In the context of tetrahydroisoquinoline derivatives, Nuclear Overhauser Effect experiments can definitively establish the relative orientations of substituents around the heterocyclic ring system. The methoxy group at position 6 and the carboxylic acid functionality at position 4 provide diagnostic proton signals that can be correlated through Nuclear Overhauser Effect measurements to determine their spatial proximity and conformational constraints. Two-dimensional Nuclear Overhauser Effect spectroscopy experiments are particularly valuable for identifying stereochemical relationships and confirming the half-chair conformation of the tetrahydroisoquinoline ring system observed in crystallographic studies.

The fluorenylmethoxycarbonyl protecting group introduces additional complexity to the Nuclear Overhauser Effect analysis due to its rigid aromatic framework and potential for π-π stacking interactions. Related studies on fluorenylmethoxycarbonyl-protected amino acids have demonstrated that the protecting group can exhibit restricted rotation around the carbonyl-nitrogen bond, leading to observable Nuclear Overhauser Effect correlations between the fluorenyl protons and protons on the protected amino acid backbone. The methoxy substituent provides a convenient probe for Nuclear Overhauser Effect studies, as the methoxy protons can serve as reporters for the local chemical environment and molecular dynamics.

Table 2: Expected Nuclear Overhauser Effect Correlations in Tetrahydroisoquinoline Framework

| Proton Pair | Expected Nuclear Overhauser Effect | Structural Significance |

|---|---|---|

| H-1/H-4 | Strong positive | Half-chair conformation confirmation |

| H-6/Methoxy-H | Strong positive | Methoxy group orientation |

| Fluorenyl-H/Tetrahydroisoquinoline-H | Moderate | Protecting group conformation |

| H-3/H-4 | Variable | Ring puckering dynamics |

Electronic Structure Determination via Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive insights into the electronic structure, molecular orbital characteristics, and energetic properties of this compound. Computational studies employing Density Functional Theory methodologies, particularly the B3LYP functional with 6-31G* basis sets, have been successfully applied to predict chemical shifts and verify structural assignments for related tetrahydroisoquinoline derivatives. These calculations enable the determination of optimized molecular geometries, electronic charge distributions, and potential energy surfaces that govern conformational behavior.

The electronic structure analysis reveals the influence of the methoxy substituent on the aromatic π-electron system of the tetrahydroisoquinoline framework. Density Functional Theory calculations can quantify the electron-donating effect of the methoxy group and its impact on the overall electronic properties of the molecule. The fluorenylmethoxycarbonyl protecting group contributes additional π-electron density through its extended aromatic system, potentially leading to intramolecular π-π interactions that stabilize specific conformational arrangements.

Molecular orbital analysis through Density Functional Theory methods provides detailed information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are crucial for understanding chemical reactivity and potential intermolecular interactions. The carboxylic acid functionality at position 4 introduces both σ and π orbital contributions that can influence the overall electronic structure and molecular properties. Computational modeling has demonstrated that the positioning of electron-withdrawing and electron-donating groups significantly affects the electronic charge distribution within tetrahydroisoquinoline systems.

Table 3: Calculated Electronic Properties from Density Functional Theory Analysis

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonyl)-6-methoxy-3,4-dihydro-1H-isoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO5/c1-31-17-11-10-16-13-27(14-23(25(28)29)22(16)12-17)26(30)32-15-24-20-8-4-2-6-18(20)19-7-3-5-9-21(19)24/h2-12,23-24H,13-15H2,1H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYPAGRDOKEPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CN(CC2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Carboxylation via C–H Activation

Palladium-catalyzed C–H carboxylation using CO₂ under high pressure has been explored, though yields remain moderate due to competing side reactions. For example, treatment of 6-methoxy-THIQ with Pd(OAc)₂, 1,10-phenanthroline, and CO₂ (50 atm) at 120°C for 48 h affords the 4-carboxylic acid derivative in 45% yield.

Oxidation of Pre-Functionalized Intermediates

A more reliable approach involves oxidation of a 4-methyl or 4-hydroxymethyl precursor. For instance, 4-methyl-6-methoxy-THIQ undergoes oxidation with KMnO₄ in acidic aqueous conditions to yield the carboxylic acid in 78% yield.

Fmoc Protection of the Secondary Amine

Following THIQ core synthesis and carboxylation, the secondary amine at position 2 is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride. Standard protocols involve:

-

Dissolving the THIQ-4-COOH derivative in anhydrous DMF or dichloromethane.

-

Adding Fmoc-Cl (1.2 equiv) and DIEA (3.0 equiv) at 0°C.

-

Stirring at room temperature for 4–6 h.

Optimized Fmoc Protection Parameters

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DMF | Maximizes solubility |

| Temperature | 0°C → rt | Reduces epimerization |

| Equivalents of Fmoc-Cl | 1.2 | Minimizes di-Fmoc byproducts |

Typical yields range from 70–85%, with purity >95% after recrystallization from ethyl acetate/hexanes.

Challenges in Synthesis

Regioselectivity in Cyclization

Competing pathways during Pictet-Spengler reactions may yield regioisomers. Employing bulky acids (e.g., (+)-CSA) or microwave-assisted conditions improves selectivity for the 6-methoxy-THIQ scaffold.

Carboxylic Acid Stability

The 4-carboxylic acid group is prone to decarboxylation under strongly acidic or basic conditions. Neutral pH and low temperatures (<30°C) are critical during purification.

Applications and Derivatives

Fmoc-6-MeO-THIQ-4-COOH serves as a key building block in peptide mimetics and kinase inhibitors. Its rigid THIQ core enhances binding affinity in drug candidates targeting GPCRs . Derivatives with modified methoxy or carboxylate groups are under investigation for improved pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule. Common reagents include alkyl halides and nucleophilic bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant anticancer properties. The specific compound has been studied for its potential to inhibit cancer cell proliferation. For instance, studies have shown that modifications to the tetrahydroisoquinoline structure can enhance its cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .

Neuroprotective Effects

Tetrahydroisoquinolines have also been recognized for their neuroprotective capabilities. The compound may help in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's by modulating neurotransmitter systems and reducing oxidative stress . Research into the neuroprotective mechanisms of similar compounds suggests that they can prevent neuronal apoptosis and promote neuronal survival.

Antimicrobial Properties

Studies have demonstrated that certain tetrahydroisoquinoline derivatives possess antimicrobial activity against a range of pathogens. The specific compound's structure may contribute to its efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Synthesis and Modification

The synthesis of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves several steps that allow for structural modifications to enhance biological activity or reduce toxicity. The fluorenylmethoxycarbonyl (Fmoc) group is commonly used in peptide synthesis as a protecting group, facilitating the development of peptide-based drugs .

Targeted Drug Delivery

The ability to modify the compound's structure allows for targeted drug delivery systems. By conjugating this compound with specific targeting moieties, researchers aim to improve the selectivity of drug delivery to diseased tissues while minimizing side effects on healthy tissues .

Case Study: Anticancer Research

A study published in a peer-reviewed journal explored the anticancer properties of tetrahydroisoquinoline derivatives, including the compound . The results indicated that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Case Study: Neuroprotective Effects

In another study focusing on neuroprotection, researchers treated neuronal cells with various tetrahydroisoquinoline derivatives and assessed their viability under oxidative stress conditions. The findings suggested that certain derivatives significantly enhanced cell survival compared to untreated controls, highlighting their potential therapeutic applications in neurodegenerative diseases .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild acidic conditions, revealing the free amine group for further reactions. The compound’s stability and ease of deprotection make it a valuable tool in the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related Fmoc-protected derivatives:

Key Comparative Insights:

Structural Variations: The 6-methoxy substituent in the target compound distinguishes it from the 6-carboxylic acid analog (CAS 2138226-21-6), likely altering solubility and hydrogen-bonding capacity .

Physicochemical Properties: Molecular weights range from 351.36 (oxetane derivative) to 399.45 (tetrahydroisoquinoline-6-carboxylic acid), reflecting differences in substituent complexity. The methoxy-4-oxobutanoic acid derivative (CAS 2044710-58-7) includes an ester group, increasing susceptibility to hydrolysis compared to carboxylic acid analogs .

Safety Profiles: Compounds with ester or labile groups (e.g., CAS 2044710-58-7) require careful handling due to incompatibility with strong acids/bases .

Biological Activity

2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-6-methoxy-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C26H23NO5

- Molecular Weight : 429.46 g/mol

- CAS Number : 1233025-96-1

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various biological targets, potentially influencing multiple signaling pathways. Its structure suggests that it may act similarly to other tetrahydroisoquinoline derivatives known for their pharmacological properties.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of tetrahydroisoquinoline possess antitumor properties. The unique structural features of this compound may enhance its efficacy against cancer cells.

- Neuroprotective Effects : The fluorenylmethoxycarbonyl group may contribute to neuroprotective activities, making it a candidate for research in neurodegenerative diseases.

- Antimicrobial Properties : Similar compounds have shown antimicrobial activity, warranting investigation into the potential use of this compound in treating infections.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing this compound's therapeutic potential. The following table summarizes key structural features and their associated activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| Tetrahydroisoquinoline | Isoquinoline core | Antitumor properties |

| Fluorenylmethanol | Fluorene scaffold | Neuroprotective effects |

| 5-Chloroisoquinoline | Chloro substituent | Antimicrobial activity |

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound:

- Antitumor Studies : In vitro studies demonstrated that tetrahydroisoquinoline derivatives can inhibit tumor cell proliferation. For example, a study indicated a significant reduction in cell viability in various cancer cell lines when treated with related compounds .

- Neuroprotection : Research has shown that certain tetrahydroisoquinoline derivatives can protect neuronal cells from oxidative stress-induced damage. This suggests that the compound may have similar protective effects .

- Antimicrobial Testing : Preliminary antimicrobial assays revealed that compounds with similar structural motifs exhibited effective inhibition against several bacterial strains .

Q & A

Basic: What are the critical safety protocols for handling this compound in laboratory settings?

Answer:

When handling this compound, adhere to the following safety measures:

- Personal Protective Equipment (PPE): Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is advised if dust or aerosols form .

- Ventilation: Conduct reactions in a fume hood to minimize inhalation risks, as the compound may release hazardous fumes (e.g., CO, NOx) under decomposition .

- Spill Management: Contain spills using inert absorbents (e.g., sand, vermiculite) and dispose of via certified waste handlers. Avoid water jets to prevent dispersion .

- First Aid: For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes and seek medical attention .

Basic: How can researchers ensure the compound’s stability during storage and experimental use?

Answer:

- Storage Conditions: Store in tightly sealed containers under cool (≤4°C), dry, and dark conditions to prevent photodegradation or hydrolysis. Avoid incompatible materials (e.g., strong acids/bases) .

- Stability Monitoring: Use periodic HPLC or LC-MS analysis to verify purity. Track decomposition byproducts (e.g., fluorenylmethanol) that may indicate Fmoc-group cleavage .

- Handling Precautions: Equilibrate the compound to room temperature before use to minimize condensation-induced degradation .

Advanced: What experimental strategies are recommended for optimizing its synthesis yield and purity?

Answer:

- Microwave-Assisted Synthesis: Reduce reaction times and improve regioselectivity by employing controlled microwave irradiation (e.g., 50–100°C, 10–30 min) for coupling steps .

- Protection Group Management: Use Fmoc deprotection with 20% piperidine in DMF, followed by rapid neutralization to prevent side reactions. Monitor by TLC or FTIR for real-time progress .

- Purification: Employ reverse-phase HPLC with a C18 column (gradient: 0.1% TFA in H2O/ACN) to isolate the target compound from byproducts like truncated peptides or racemized derivatives .

Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?

Answer:

- Tiered Toxicity Assessment:

- In Silico Prediction: Use tools like OECD QSAR Toolbox or Toxtree to estimate acute oral toxicity (LD50) and prioritize in vitro testing .

- In Vitro Assays: Conduct MTT assays on HEK-293 or HepG2 cells to evaluate cytotoxicity (IC50) and compare with structurally analogous Fmoc-protected isoquinolines .

- In Vivo Validation: Perform acute toxicity studies in rodent models (OECD 423 guidelines) if in vitro data suggests significant risks .

- Data Harmonization: Cross-reference SDS entries (e.g., H302 vs. "no data available" classifications) by verifying batch-specific impurities or storage history .

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:

- Structural Confirmation:

- Purity Assessment:

Advanced: How can computational modeling enhance understanding of its reactivity in peptide coupling reactions?

Answer:

- DFT Calculations: Model transition states of Fmoc deprotection or amide bond formation using Gaussian or ORCA software to identify energy barriers and optimal reaction pathways .

- Molecular Dynamics (MD): Simulate solvation effects in DMF or dichloromethane to predict aggregation tendencies or steric hindrance during coupling .

- Docking Studies: Predict interactions with enzymatic targets (e.g., proteases) to guide rational modifications for improved bioactivity .

Basic: What are the key considerations for designing a stability study under varying pH and temperature conditions?

Answer:

- Experimental Design:

- pH Range: Test stability in buffers (pH 2–10) at 25°C and 40°C to simulate physiological and accelerated degradation conditions .

- Sampling Intervals: Collect aliquots at 0, 24, 48, and 168 hrs for HPLC analysis.

- Kinetic Modeling: Calculate degradation rate constants (k) using first-order kinetics and derive shelf-life predictions via Arrhenius equations .

- Critical Parameters: Monitor hydrolysis of the methoxy group (¹H NMR δ 3.8 ppm) and Fmoc cleavage (fluorenylmethanol detection) .

Advanced: What methodologies are suitable for investigating its interactions with biological targets (e.g., receptors or enzymes)?

Answer:

- Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip to measure binding kinetics (ka, kd) with target proteins .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- Cryo-EM/X-ray Crystallography: Resolve co-crystal structures to identify binding pockets and guide structure-based drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.